molecular formula C10H16Li3N5O12P3+3 B12693291 Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt CAS No. 93939-69-6

Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt

Cat. No.: B12693291
CAS No.: 93939-69-6
M. Wt: 512.1 g/mol
InChI Key: PIAZAXOLMYDEJM-RKSDUNRASA-N
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Description

2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) is a chemical compound with the molecular formula C10H16Li3N5O12P3+3 and a molecular weight of 512.1. It is a derivative of guanosine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced with hydrogen atoms, making it a dideoxynucleoside triphosphate. This compound is often used in biochemical and molecular biology research, particularly in the study of nucleic acids and enzymatic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) typically involves the following steps:

    Starting Material: The synthesis begins with guanosine, a nucleoside composed of guanine attached to a ribose sugar.

    Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are removed through a deoxygenation reaction, often using reagents like triethylsilane and a strong acid catalyst.

    Triphosphorylation: The resulting dideoxyguanosine is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Lithium Salt Formation: The final step involves the conversion of the triphosphate into its lithium salt form by reacting with lithium hydroxide.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.

    Hydrolysis: It can undergo hydrolysis, breaking down into its constituent nucleoside and phosphate groups.

    Enzymatic Reactions: It acts as a substrate for various enzymes, including polymerases and kinases, which can incorporate it into nucleic acids or modify its phosphate groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Hydrolysis: Typically occurs in aqueous solutions, sometimes accelerated by acidic or basic catalysts.

    Enzymatic Reactions: Conditions vary depending on the specific enzyme but generally involve buffered aqueous solutions at physiological pH.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used but generally include modified nucleosides.

    Hydrolysis: Yields guanosine and inorganic phosphate.

    Enzymatic Reactions: Products include extended nucleic acid chains or phosphorylated intermediates.

Scientific Research Applications

2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) has several applications in scientific research:

    Molecular Biology: Used as a chain terminator in DNA sequencing and polymerase chain reactions (PCR) to study nucleic acid sequences.

    Biochemistry: Acts as an inhibitor of certain enzymes, such as reverse transcriptase, making it useful in studying viral replication mechanisms.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.

    Chemistry: Utilized in the synthesis of modified nucleotides and nucleic acids for various biochemical assays.

Mechanism of Action

The primary mechanism of action of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) involves its incorporation into nucleic acid chains by polymerases. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, preventing further elongation of the nucleic acid chain . This property is particularly useful in DNA sequencing and antiviral research .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine-5’-Triphosphoric Acid: Another dideoxynucleoside triphosphate used in similar applications.

    2’,3’-Dideoxycytidine-5’-Triphosphoric Acid: Used in antiviral research and molecular biology.

    2’,3’-Dideoxythymidine-5’-Triphosphoric Acid: Also acts as a chain terminator in nucleic acid synthesis.

Uniqueness

2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) is unique due to its specific base (guanine) and its lithium salt form, which can influence its solubility and reactivity compared to other dideoxynucleoside triphosphates .

Properties

CAS No.

93939-69-6

Molecular Formula

C10H16Li3N5O12P3+3

Molecular Weight

512.1 g/mol

IUPAC Name

trilithium;[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.3Li/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16);;;/q;3*+1/t5-,6+;;;/m0.../s1

InChI Key

PIAZAXOLMYDEJM-RKSDUNRASA-N

Isomeric SMILES

[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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